molecular formula C23H26N4O2 B11154955 N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11154955
M. Wt: 390.5 g/mol
InChI Key: ATQAGDPMVQICKY-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to an indole-3-carboxamide scaffold. The compound features two key substituents:

  • 1-Isopropyl group on the benzimidazole nitrogen, enhancing steric bulk and lipophilicity.
  • 2-Methoxyethyl chain on the indole nitrogen, balancing hydrophilicity and metabolic stability .

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]indole-3-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-16(2)27-21-11-7-5-9-19(21)25-22(27)14-24-23(28)18-15-26(12-13-29-3)20-10-6-4-8-17(18)20/h4-11,15-16H,12-14H2,1-3H3,(H,24,28)

InChI Key

ATQAGDPMVQICKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CN(C4=CC=CC=C43)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole intermediate, followed by its coupling with the indole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a kilogram scale, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold Variations
Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Relevance Reference
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide Benzimidazole + Indole-3-carboxamide Isopropyl (benzimidazole), 2-methoxyethyl (indole) ~451.5* Hypothesized enzyme inhibition
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23) Benzimidazole + Indole-2-carboxamide Benzyl linker, indole-2-carboxamide 382.4 IDO1 inhibitor (IC₅₀ = 0.12 µM)
N-({1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Benzimidazole + Furan-carboxamide 4-Chlorophenoxypropyl (benzimidazole), furan ring 397.8 Antifungal/antibacterial activity
N-(3-hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide Hydroxypropyl group 218.2 Chromogenic enzyme screening

*Calculated based on molecular formula.

Key Observations :

  • Positional Isomerism: The indole-3-carboxamide in the target compound vs.
  • Substituent Effects : The 2-methoxyethyl chain in the target compound offers greater metabolic stability compared to the hydroxypropyl group in N-(3-hydroxypropyl)-indole-3-carboxamide, which may undergo oxidation .
Structural Confirmation Techniques
  • X-ray crystallography (utilizing SHELX software ) confirms stereochemistry and molecular packing, as seen in analogous benzimidazole derivatives .
  • Spectroscopic Data : ¹H/¹³C NMR and IR spectra align with trends observed in and (e.g., carbonyl stretches at ~1650–1685 cm⁻¹) .
Pharmacological Potential

While direct activity data for the target compound is absent, structural analogs suggest:

  • Enzyme Inhibition: Benzimidazole-indole hybrids (e.g., Compound 23) exhibit nanomolar IC₅₀ values against IDO1 .
  • Antimicrobial Activity: Chlorophenoxy and furan substituents () correlate with broad-spectrum efficacy .

Biological Activity

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide, with the CAS number 1401569-27-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H26N4O2C_{23}H_{26}N_{4}O_{2} and a molecular weight of 390.5 g/mol. Its structural features include a benzimidazole ring, an indole moiety, and a methoxyethyl group, which contribute to its pharmacological profile.

PropertyValue
CAS Number1401569-27-4
Molecular FormulaC23H26N4O2
Molecular Weight390.5 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-inflammatory Activity

Benzimidazole derivatives have shown significant anti-inflammatory effects through multiple pathways. They interact with transient receptor potential vanilloid (TRPV) channels and inhibit cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that certain benzimidazole derivatives can inhibit COX-1 and COX-2 with IC50 values in the low micromolar range .

Cannabinoid Receptor Modulation

Some benzimidazole derivatives act as agonists or antagonists at cannabinoid receptors. This modulation can influence pain perception and inflammation, making these compounds potential candidates for pain relief therapies .

Inhibition of Kinases

Research has highlighted the role of benzimidazole derivatives in inhibiting various kinases involved in inflammatory pathways. For example, compounds have been identified that inhibit interleukin-1 receptor-associated kinase (IRAK4), which plays a critical role in inflammatory signaling .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

  • Anti-inflammatory Effects : A study on similar benzimidazole derivatives demonstrated potent inhibition of IL-2 cytokine production at concentrations as low as 0.054 mM, illustrating their potential in treating inflammatory diseases .
  • In Vitro Assays : In vitro assays have shown that derivatives with specific substitutions on the benzimidazole ring exhibit enhanced anti-inflammatory activity, with some achieving IC50 values as low as 0.7 nM against IRAK4 .
  • Structure–Activity Relationship (SAR) : The SAR analysis indicates that substituents on the benzimidazole ring significantly affect the biological activity of these compounds. For example, lipophilic groups tend to enhance COX inhibition while hydrophilic groups may favor other pathways .

Q & A

Q. What are the established synthetic routes for this compound, and how is its purity and structure validated?

The synthesis involves multi-step organic reactions, including coupling of benzimidazole and indole precursors using agents like EDC/HATU. Key steps include nucleophilic substitution and amide bond formation under controlled pH and temperature. Purification via column chromatography or recrystallization ensures purity. Structural validation employs 1H/13C NMR (e.g., δ12.31 for S-H in benzimidazole intermediates), IR (e.g., 2634 cm⁻¹ for S-H stretches), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What are the key physicochemical properties of this compound under varying experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and stability under neutral pH. However, it degrades under strongly acidic/basic conditions, with hydrolysis observed at the carboxamide group. Stability studies recommend storage at −20°C in inert atmospheres to prevent oxidation of the methoxyethyl substituent .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

High-resolution 1H/13C NMR resolves aromatic proton environments (e.g., δ7.2–8.1 for indole protons), while X-ray crystallography (using SHELX programs) confirms stereochemistry and intermolecular interactions. IR spectroscopy identifies functional groups like amides (1650–1700 cm⁻¹) and benzimidazole N-H stretches (3395 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data across synthesis batches be resolved?

Discrepancies in NMR shifts or IR bands often arise from residual solvents, tautomerism, or by-products. Researchers should:

  • Compare data with reference spectra from controlled syntheses.
  • Use HPLC-MS to detect impurities (e.g., unreacted intermediates).
  • Optimize reaction conditions (e.g., anhydrous solvents, inert gas protection) to minimize side reactions .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., kinases), guided by the compound’s electrostatic potential and steric bulk. Molecular dynamics simulations (GROMACS) assess binding stability, while QSAR models correlate substituent effects (e.g., methoxyethyl flexibility) with activity .

Q. How are structure-activity relationships (SAR) established for derivatives?

SAR studies involve:

  • Systematic substitution at the benzimidazole N-isopropyl or indole methoxyethyl groups.
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes.
  • Free-energy perturbation calculations to predict affinity changes. For example, replacing methoxyethyl with bulkier groups reduced solubility but improved target selectivity .

Q. What methodologies optimize synthesis yields while minimizing by-products?

Yield optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and side products.
  • Screening coupling agents (e.g., HATU vs. DCC) for amide bond efficiency.
  • Employing DoE (Design of Experiments) to balance temperature, solvent polarity, and stoichiometry .

Q. Which in vitro assays evaluate the compound’s mechanism in oncology?

  • Cell proliferation assays (MTT, CellTiter-Glo) measure IC₅₀ values in cancer cell lines.
  • Kinase inhibition profiling (e.g., EGFR, BRAF) uses recombinant enzymes and ADP-Glo™ assays.
  • Apoptosis markers (caspase-3/7 activation) are quantified via fluorescence-based kits .

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